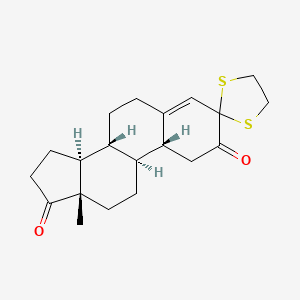
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic is a chemical compound with the molecular formula C20H26O2S2. This compound is characterized by its unique structure, which includes multiple rings and sulfide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic typically involves the reaction of estrone with ethylene dithiol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include hormonal signaling or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Estrone: A precursor in the synthesis of 3,3-Ethylenedithiooestr-4-ene-3,17-dione, cyclic.
Ethylene dithiol: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidized derivatives of the compound
Uniqueness
This compound is unique due to its specific cyclic structure and the presence of both ketone and sulfide groups. This combination of features imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
74531-92-3 |
|---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-13'-methylspiro[1,3-dithiolane-2,3'-6,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-2',17'-dione |
InChI |
InChI=1S/C20H26O2S2/c1-19-7-6-13-14(16(19)4-5-17(19)21)3-2-12-11-20(23-8-9-24-20)18(22)10-15(12)13/h11,13-16H,2-10H2,1H3/t13-,14+,15-,16-,19-/m0/s1 |
InChI Key |
ULASVUWQIDDGDH-SPCJURDBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC5(C(=O)C[C@H]34)SCCS5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC5(C(=O)CC34)SCCS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


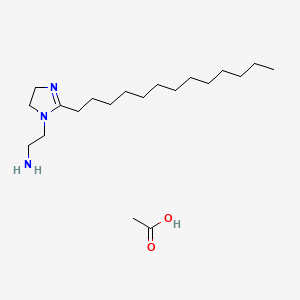
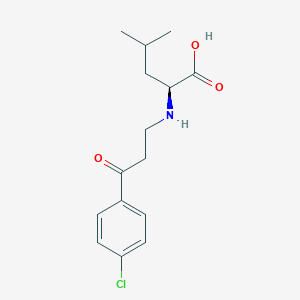
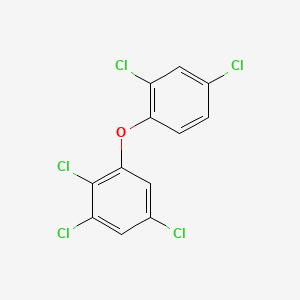
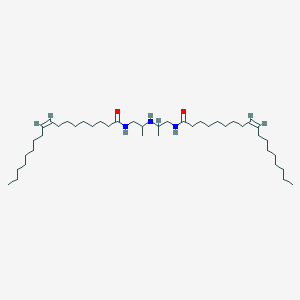
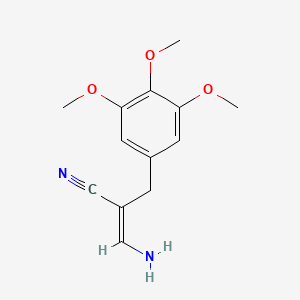
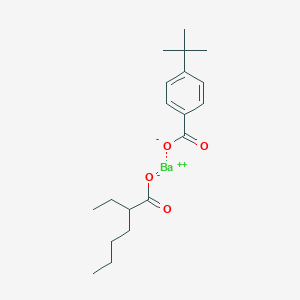
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)

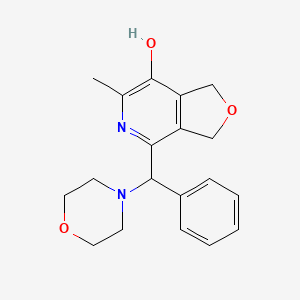
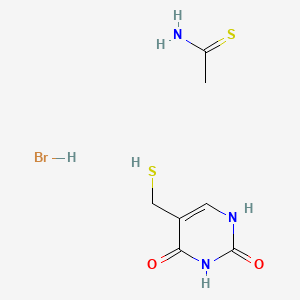

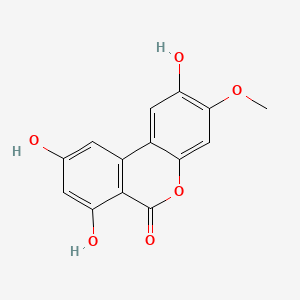
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

